

The Synthesis of 2-Amino-5-iodo-4-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-iodo-4-methylpyridine

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Abstract

2-Amino-5-iodo-4-methylpyridine is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group for further derivatization and an iodo substituent for cross-coupling reactions, makes it a valuable intermediate in the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis of **2-Amino-5-iodo-4-methylpyridine**, including a detailed, representative experimental protocol, tabulated data, and a conceptual workflow diagram. While the seminal publication detailing the first synthesis of this specific molecule is not readily available in the public domain, this guide is based on established and reliable methods for the iodination of substituted aminopyridines.

Introduction

2-Amino-5-iodo-4-methylpyridine, also known as 5-iodo-4-methylpyridin-2-amine, is a substituted pyridine derivative with significant potential in synthetic organic chemistry. The presence of three distinct functional handles—the nucleophilic amino group, the versatile iodo group, and the methyl group—allows for a wide range of chemical transformations. This makes it a sought-after intermediate in the development of novel pharmaceuticals, agrochemicals, and functional materials. The core utility of this compound lies in its ability to participate in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings at the 5-position, while the 2-

amino group can be readily acylated, alkylated, or used to construct fused heterocyclic systems.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Amino-5-iodo-4-methylpyridine** is presented in Table 1.

Property	Value
Molecular Formula	C ₆ H ₇ IN ₂
Molecular Weight	234.04 g/mol
CAS Number	356561-08-5
Appearance	Light yellow to brown crystalline powder
Melting Point	119-123 °C
Purity	>98.0% (as determined by GC or HPLC)

Representative Synthesis

The most plausible and widely utilized method for the synthesis of **2-Amino-5-iodo-4-methylpyridine** is the direct electrophilic iodination of the parent amine, 2-amino-4-methylpyridine. The electron-donating amino group activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile to the positions ortho and para to itself. In this case, the 5-position is sterically accessible and electronically favored.

A common and effective iodinating agent for this transformation is N-iodosuccinimide (NIS) in the presence of an acid catalyst, often in a polar aprotic solvent. The following section provides a detailed experimental protocol for this representative synthesis.

Experimental Protocol: Iodination of 2-Amino-4-methylpyridine

Materials and Reagents:

- 2-Amino-4-methylpyridine
- N-Iodosuccinimide (NIS)
- Sulfuric acid (concentrated)
- Acetonitrile (anhydrous)
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Ethyl acetate
- Hexanes

Procedure:

- To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-methylpyridine (10.8 g, 100 mmol).
- Add anhydrous acetonitrile (100 mL) to dissolve the starting material.
- Cool the solution to 0 °C in an ice bath.
- Slowly add concentrated sulfuric acid (5.4 mL, 100 mmol) dropwise while maintaining the temperature below 10 °C.
- In a separate flask, dissolve N-iodosuccinimide (22.5 g, 100 mmol) in anhydrous acetonitrile (50 mL).
- Add the NIS solution dropwise to the reaction mixture over a period of 30 minutes at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution (50 mL) to reduce any unreacted iodine.
- Carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until the pH is approximately 8.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
- Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).
- Combine the fractions containing the desired product and remove the solvent in vacuo to yield **2-Amino-5-iodo-4-methylpyridine** as a crystalline solid.

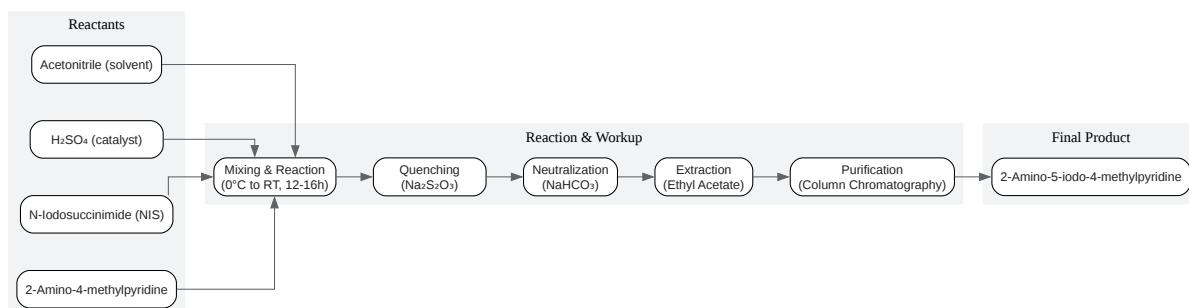
Quantitative Data (Representative)

The following table summarizes the typical quantitative data for the representative synthesis described above.

Parameter	Value
Starting Material Mass	10.8 g
NIS Mass	22.5 g
Reaction Time	12-16 hours
Product Yield (Mass)	18.7 g
Product Yield (%)	80%
Purity (Post-Chroma.)	>98%

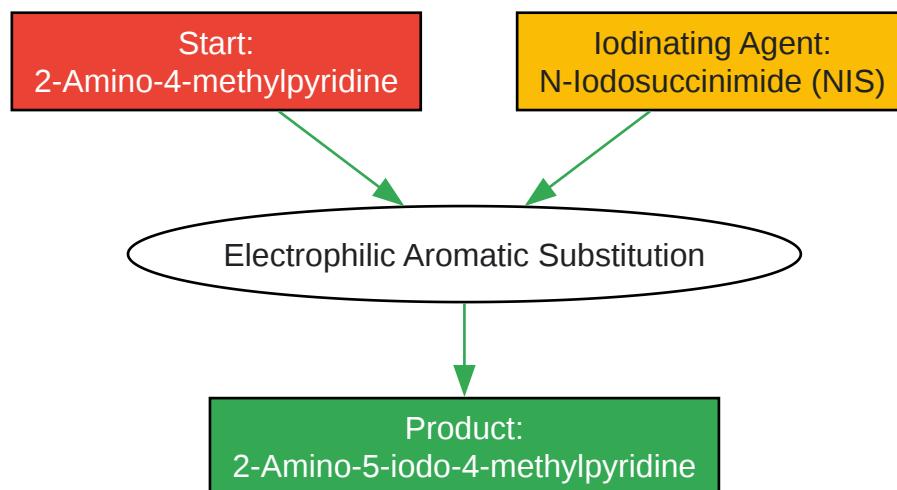
Workflow and Logic Diagrams

The following diagrams illustrate the synthetic workflow and the logical relationship of the components in this process.



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Caption: Synthetic workflow for **2-Amino-5-iodo-4-methylpyridine**.



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